molecular formula C10H16O3 B13779044 Hex-3-enyl acetoacetate CAS No. 72928-36-0

Hex-3-enyl acetoacetate

Katalognummer: B13779044
CAS-Nummer: 72928-36-0
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: JCPGKFSGEPVXMI-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hex-3-enyl acetoacetate is an organic compound with the molecular formula C10H16O3. It is also known as 3-hexen-1-yl acetoacetate and is characterized by its pleasant, earthy, green, and floral odor. This compound is used in various applications, including the fragrance industry, due to its distinctive scent.

Vorbereitungsmethoden

Hex-3-enyl acetoacetate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hexen-1-ol with acetoacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

3-hexen-1-ol+acetoacetic acidhex-3-enyl acetoacetate+water\text{3-hexen-1-ol} + \text{acetoacetic acid} \rightarrow \text{this compound} + \text{water} 3-hexen-1-ol+acetoacetic acid→hex-3-enyl acetoacetate+water

In industrial production, the process may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.

Analyse Chemischer Reaktionen

Hex-3-enyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in this reaction.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. For example, reaction with ammonia (NH3) can produce amides.

    Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of acetoacetic acid and 3-hexen-1-ol.

Wissenschaftliche Forschungsanwendungen

Hex-3-enyl acetoacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the hex-3-enyl group into various molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: this compound is used in the fragrance industry to create perfumes and scented products due to its pleasant odor.

Wirkmechanismus

The mechanism of action of hex-3-enyl acetoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The compound’s ester group can undergo hydrolysis, releasing acetoacetic acid and 3-hexen-1-ol, which can further participate in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Hex-3-enyl acetoacetate can be compared with similar compounds such as:

    Hex-3-enyl acetate: This compound has a similar structure but lacks the acetoacetate group. It is also used in the fragrance industry.

    Hex-3-enyl butyrate: Another ester with a similar hex-3-enyl group but different acyl group. It is used in flavor and fragrance applications.

    Hex-3-enyl propionate: Similar to this compound but with a propionate group. It is used in the synthesis of various organic compounds.

Eigenschaften

CAS-Nummer

72928-36-0

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

[(E)-hex-3-enyl] 3-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h4-5H,3,6-8H2,1-2H3/b5-4+

InChI-Schlüssel

JCPGKFSGEPVXMI-SNAWJCMRSA-N

Isomerische SMILES

CC/C=C/CCOC(=O)CC(=O)C

Kanonische SMILES

CCC=CCCOC(=O)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.